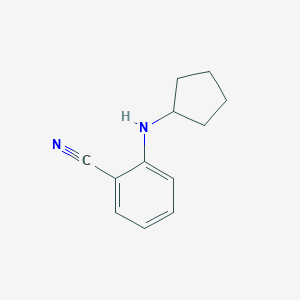

2-(Cyclopentylamino)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopentylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNZERYGSHXNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441368 | |

| Record name | 2-(cyclopentylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173316-38-6 | |

| Record name | 2-(Cyclopentylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173316-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(cyclopentylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Cyclopentylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-(Cyclopentylamino)benzonitrile, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical information and field-proven insights.

Introduction and Chemical Identity

This compound is an aromatic organic compound featuring a benzonitrile core substituted with a cyclopentylamino group at the ortho position. Its unique structural combination of a nitrile group, a secondary amine, and a cycloalkyl moiety makes it a potential building block for the synthesis of various heterocyclic compounds and pharmacologically active agents. The presence of the nitrile group allows for its conversion into other functional groups such as amines, amides, and carboxylic acids, while the secondary amine provides a site for further substitution or interaction with biological targets.

Key Identifiers:

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from chemical suppliers, the following properties are known or predicted.

| Property | Value/Description | Source |

| Appearance | Expected to be a solid or liquid at room temperature. | Inferred from structure |

| Boiling Point | 352.9 ± 25.0 °C | Predicted |

| Refractive Index | 1.567 | Predicted |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, acetone, and diethyl ether.[3] Solubility in water is likely to be low.[3] | Inferred from structure and analogy to benzonitrile |

Proposed Synthesis Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-chlorobenzonitrile (1 equivalent) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add cyclopentylamine (1.1-1.5 equivalents).[4] The excess cyclopentylamine also acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into water. This will precipitate the product and dissolve the amine hydrochloride salt.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: A high-boiling polar aprotic solvent is chosen to facilitate the dissolution of the reactants and to allow the reaction to be carried out at an elevated temperature, which is typically required for nucleophilic aromatic substitution on an unactivated aromatic ring.

-

Excess Amine: Using a slight excess of cyclopentylamine helps to drive the reaction to completion and serves as an in-situ base to neutralize the HCl byproduct, preventing potential side reactions.

-

Aqueous Work-up: The aqueous work-up is a critical step to separate the organic product from the water-soluble amine salt and any remaining polar starting materials or byproducts.

Predicted Spectral Properties

Although experimental spectra are not available, the expected spectral characteristics can be predicted based on the functional groups present in the this compound molecule.

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the range of 6.5-7.5 ppm, showing characteristic splitting patterns for a 1,2-disubstituted benzene ring.

-

Amine Proton (N-H): A broad singlet that may appear between 4-6 ppm, the chemical shift of which can be concentration and solvent dependent.

-

Cyclopentyl Protons: A multiplet for the methine proton (CH-N) around 3.5-4.5 ppm, and multiplets for the methylene protons in the range of 1.4-2.0 ppm.

¹³C NMR Spectroscopy:

-

Nitrile Carbon (C≡N): A signal around 118-122 ppm.

-

Aromatic Carbons: Signals in the aromatic region (110-150 ppm).

-

Cyclopentyl Carbons: Signals for the methine and methylene carbons of the cyclopentyl group in the aliphatic region (20-60 ppm).

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

-

C=C Stretches (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates no known hazards under the GHS classification.[1] However, as with any chemical, appropriate safety precautions should be taken.

First Aid Measures: [1]

-

Inhalation: Remove to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion: Rinse mouth with water.

Handling and Storage: [1]

-

Avoid contact with skin and eyes.

-

Keep the container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment:

-

Wear protective gloves, clothing, and eye/face protection.

Potential Applications

While specific applications for this compound are not widely documented, its structure suggests potential utility in several areas of chemical research and development:

-

Medicinal Chemistry: The 2-aminobenzonitrile scaffold is present in a number of biologically active compounds. The cyclopentylamino group can modulate lipophilicity and binding interactions with protein targets.

-

Synthesis of Heterocycles: The nitrile and amino groups can participate in cyclization reactions to form various heterocyclic systems, such as quinazolines and other fused-ring structures, which are important pharmacophores.

-

Materials Science: Aromatic nitriles can be precursors to polymers and other advanced materials.

Caption: Potential application areas for this compound.

Conclusion

This compound is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. This guide has provided a summary of its known and predicted properties, a plausible synthetic route, and an overview of its potential applications. As this compound is not extensively studied, this document serves as a foundational resource for researchers interested in its further investigation and utilization.

References

-

Acta Poloniae Pharmaceutica – Drug Research. (2007). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(Cyclopentylamino)benzonitrile

This guide provides an in-depth, technical walkthrough for the structural elucidation of 2-(Cyclopentylamino)benzonitrile, a critical process in drug discovery and chemical research. The methodologies outlined herein are designed to provide a self-validating system for confirming the chemical structure of this and similar small molecules, ensuring the highest degree of scientific integrity.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, absolute confirmation of the molecular structure is paramount. The biological activity and safety of a compound are intrinsically linked to its three-dimensional arrangement of atoms. Any ambiguity can lead to misinterpretation of research data and potential safety concerns. This compound, with its secondary amine, nitrile group, and substituted aromatic ring, presents a valuable case study for the application of modern analytical techniques to unequivocally determine its structure.

This document will detail a multi-pronged analytical approach, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The causality behind the selection of each technique and the interpretation of the resulting data will be thoroughly explained, providing a robust framework for researchers.

Molecular Blueprint: Initial Assessment

Before embarking on experimental analysis, a theoretical assessment of the target molecule's properties provides a predictive framework against which to compare empirical data.

Molecular Formula: C₁₂H₁₄N₂ Molecular Weight: 186.25 g/mol

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents on the benzene ring N1 [label="N"]; H_N1 [label="H"]; C_cyano [label="C"]; N_cyano [label="N"]; C_cyclopentyl_1 [label="C"];

// Cyclopentyl ring C_cyclopentyl_2 [label="C"]; C_cyclopentyl_3 [label="C"]; C_cyclopentyl_4 [label="C"]; C_cyclopentyl_5 [label="C"];

// Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- C_cyano; C_cyano -- N_cyano [style=bold, len=0.5]; C2 -- N1; N1 -- H_N1; N1 -- C_cyclopentyl_1;

// Edges for cyclopentyl ring C_cyclopentyl_1 -- C_cyclopentyl_2; C_cyclopentyl_2 -- C_cyclopentyl_3; C_cyclopentyl_3 -- C_cyclopentyl_4; C_cyclopentyl_4 -- C_cyclopentyl_5; C_cyclopentyl_5 -- C_cyclopentyl_1;

// Positioning nodes C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.3!"]; C4 [pos="1.5,2.6!"]; C5 [pos="0,2.6!"]; C6 [pos="-0.75,1.3!"];

C_cyano [pos="-1.5,0!"]; N_cyano [pos="-2.5,0!"];

N1 [pos="3,0!"]; H_N1 [pos="3.5,-0.75!"]; C_cyclopentyl_1 [pos="4,0.75!"];

C_cyclopentyl_2 [pos="5,0!"]; C_cyclopentyl_3 [pos="5.5,-1!"]; C_cyclopentyl_4 [pos="4.5,-1.75!"]; C_cyclopentyl_5 [pos="3.5,-1!"]; } end

Caption: Chemical structure of this compound.

Mass Spectrometry: The Molecular Weight Gatekeeper

Principle: Mass spectrometry is the first line of analytical defense, providing a precise measurement of the molecular weight of the compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can confirm the elemental composition.

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

-

Analysis Mode: Operate in positive ion mode to facilitate the protonation of the amine nitrogen, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Expected Data & Interpretation: The primary observation should be a prominent peak corresponding to the protonated molecule [M+H]⁺.

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [C₁₂H₁₄N₂ + H]⁺ | 187.1235 | 187.1233 |

The high-resolution mass measurement allows for the confirmation of the elemental formula. The fragmentation pattern can also provide structural information. For this compound, characteristic fragments may arise from the loss of the cyclopentyl group or cleavage of the C-N bond.[1][2][3]

Caption: Mass Spectrometry experimental workflow.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional group composition.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet. For more detailed analysis, a solution in a suitable IR-transparent solvent can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Expected Data & Interpretation: The IR spectrum of this compound is expected to show several key absorption bands.[4][5][6][7]

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Nitrile | C≡N stretch | ~2220-2260 |

| Secondary Amine | N-H stretch | ~3300-3500 (moderate, sharp) |

| Aromatic Ring | C=C stretch | ~1600, 1475 |

| Aromatic Ring | C-H stretch | >3000 |

| Aliphatic (Cyclopentyl) | C-H stretch | <3000 |

| Secondary Amine | N-H bend | ~1550-1650 |

The presence of a sharp band around 2230 cm⁻¹ is a strong indicator of the nitrile group. A moderate, sharp peak in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretch of a secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting).

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

Expected Data & Interpretation: The ¹H NMR spectrum will reveal distinct signals for the aromatic, amine, and cyclopentyl protons.[8]

| Proton Environment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Aromatic Protons | 6.5 - 7.5 | Multiplets | 4H |

| Amine Proton (N-H) | 4.5 - 5.5 (broad) | Singlet (broad) | 1H |

| Cyclopentyl CH (adjacent to N) | 3.5 - 4.0 | Multiplet | 1H |

| Cyclopentyl CH₂ | 1.5 - 2.0 | Multiplets | 8H |

-

The aromatic region will show a complex pattern due to the ortho-disubstitution.

-

The amine proton is often broad and may exchange with trace water in the solvent.

-

The methine proton on the cyclopentyl ring attached to the nitrogen will be deshielded and appear at a higher chemical shift than the other cyclopentyl protons.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon.

Experimental Protocol:

-

Sample Preparation: Same as for ¹H NMR. A more concentrated sample may be required due to the lower natural abundance of ¹³C.

-

Instrumentation: Same as for ¹H NMR.

-

Data Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum.

Expected Data & Interpretation: The ¹³C NMR spectrum will show distinct signals for the nitrile, aromatic, and cyclopentyl carbons.[9][10][11][12]

| Carbon Environment | Chemical Shift (δ, ppm) (Predicted) |

| Nitrile Carbon (C≡N) | 115 - 125 |

| Aromatic Carbons | 110 - 150 |

| Cyclopentyl CH (adjacent to N) | 50 - 60 |

| Cyclopentyl CH₂ | 20 - 35 |

The carbon of the nitrile group typically appears in a distinct region of the spectrum. The number of aromatic signals will depend on the symmetry of the substitution pattern.

Caption: Integrated workflow for structural elucidation.

Conclusion: A Self-Validating Approach

The structural elucidation of this compound is achieved through a logical and self-validating sequence of analytical techniques. Mass spectrometry confirms the elemental composition, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides the detailed atomic connectivity. The congruence of data from these independent methods provides a high degree of confidence in the assigned structure. This comprehensive approach is essential for ensuring the quality and reliability of chemical research and development.

References

-

PubChem. 4-Bromo-2-(cyclopentylamino)benzonitrile. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 2-(2-Cyclopentylethynyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. [Link]

-

PubChem. 2-(Benzylamino)benzonitrile. National Center for Biotechnology Information. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Center for Biotechnology Information. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 2-amino-. [Link]

-

National Institute of Standards and Technology. Benzonitrile. [Link]

-

National Institute of Standards and Technology. Benzonitrile. [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . [Link]

-

ResearchGate. Mass Spectrometry of Benzyne and Cyclopentadienylideneketene. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Institute of Organic Chemistry. MASS SPECTROMETRY OF BENZOSULTAMS. [Link]

- Google Patents. Method of 2-aminobenzonitrile synthesis.

-

National Center for Biotechnology Information. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

-

RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

-

National Institute of Standards and Technology. Benzonitrile. [Link]

- Google Patents.

-

MedCrave. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

-

Automated Topology Builder. Benzonitrile | C7H5N | MD Topology | NMR | X-Ray. [Link]

-

ResearchGate. Gram‐scale synthesis of benzylamine from benzonitrile. [Link]

-

ResearchGate. Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). [Link]

-

SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Absorption spectra of DA in acetonitrile and benzonitrile. [Link]

-

SpectraBase. Benzonitrile, 2-(2-naphthylmethylenamino)- - Optional[MS (GC)] - Spectrum. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 2-hydroxy-. [Link]

Sources

- 1. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MS-BS [ww2.icho.edu.pl]

- 4. Benzonitrile, 2-amino- [webbook.nist.gov]

- 5. Benzonitrile [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Cyclopentylamino)benzonitrile

Introduction

2-(Cyclopentylamino)benzonitrile, with the molecular formula C₁₂H₁₄N₂ and CAS Registry Number 173316-38-6, is a disubstituted aromatic compound. Its structure incorporates a benzonitrile framework, a secondary amine linker, and a cyclopentyl group. As a functionalized benzonitrile, it holds potential as a building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science where the unique electronic and structural contributions of the cyano and amino groups are valuable.

A definitive structural elucidation and purity assessment of such a compound is paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, leveraging foundational spectroscopic principles and data from analogous structures. While extensive, peer-reviewed experimental data for this specific molecule is not widely published, we can construct a robust and predictive spectroscopic profile. This document will serve as a technical resource for researchers, detailing the theoretical basis for spectral interpretation and providing field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key structural features of this compound that will dictate its spectroscopic signature are:

-

Aromatic Ring: A 1,2-disubstituted (ortho) benzene ring.

-

Nitrile Group (-C≡N): An electron-withdrawing group attached to the aromatic ring.

-

Secondary Amine (-NH-): A bridging group connecting the aromatic ring and the cyclopentyl moiety.

-

Cyclopentyl Group: A five-membered saturated aliphatic ring.

Each of these components will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a full structural confirmation.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the number and connectivity of atoms.

Expertise & Causality: Experimental Protocol for NMR Analysis

The quality of NMR data is critically dependent on meticulous sample preparation.[1] The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1][2]

Caption: Standard workflow for NMR sample preparation and data acquisition.

Protocol Steps:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and cost-effectiveness.[3] The use of a deuterated solvent is crucial as it prevents the intense solvent proton signals from overwhelming the analyte signals and provides a lock signal for the spectrometer.[3]

-

Concentration: For a standard high-field NMR spectrometer, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.[1] Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample (5-25 mg) is required for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[2]

-

Filtration: The dissolved sample should be filtered through a small plug of glass wool or a syringe filter into a clean, dry NMR tube. This step is critical to remove any suspended solids that would disrupt the magnetic field homogeneity, leading to broadened spectral lines.[2]

-

Internal Standard: While the residual solvent peak can be used for referencing (e.g., CHCl₃ at 7.26 ppm), adding a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) can provide a more accurate chemical shift reference.[3]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the amine proton, and the cyclopentyl protons. The chemical shifts are influenced by the electronic environment of each proton.[4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.6 | dd | 1H | Ar-H (ortho to CN) | Deshielded by the anisotropic effect and electron-withdrawing nature of the nitrile group. |

| ~7.2-7.4 | ddd | 1H | Ar-H (meta to CN) | Experiences less deshielding compared to the proton ortho to the nitrile. |

| ~6.6-6.8 | d | 1H | Ar-H (ortho to NH) | Shielded by the electron-donating effect of the amino group. |

| ~6.5-6.7 | dd | 1H | Ar-H (meta to NH) | Also shielded by the amino group, but to a lesser extent than the ortho position. |

| ~4.5-5.5 | br s | 1H | N-H | The chemical shift is variable and depends on concentration and solvent. The peak is often broad due to quadrupolar relaxation and exchange. |

| ~3.8-4.0 | m | 1H | N-CH (Cyclopentyl) | Methine proton attached to the nitrogen atom; deshielded by the adjacent electronegative nitrogen. |

| ~1.5-2.0 | m | 8H | -CH₂- (Cyclopentyl) | Aliphatic protons of the cyclopentyl ring, appearing in the typical alkyl region. Overlapping multiplets are expected. |

Note: Chemical shifts are predictions based on data for benzonitrile[5][6] and N-alkylated anilines.[7] The exact values can be influenced by solvent effects.[8][9]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will complement the ¹H data, showing distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-155 | Ar-C -NH | Quaternary carbon attached to nitrogen. The amino group has a strong shielding effect on the attached carbon. |

| ~133-135 | Ar-C H (para to NH) | Aromatic CH carbon. |

| ~132-134 | Ar-C H (para to CN) | Aromatic CH carbon. |

| ~118-120 | -C ≡N | Characteristic chemical shift for a nitrile carbon.[10] |

| ~116-118 | Ar-C H (ortho to NH) | Shielded by the electron-donating amino group. |

| ~114-116 | Ar-C H (ortho to CN) | Aromatic CH carbon. |

| ~100-105 | Ar-C -CN | Quaternary carbon attached to the nitrile group. This carbon is significantly deshielded. Based on data for benzonitrile, this is typically around 112 ppm.[5][11] |

| ~55-60 | N-C H (Cyclopentyl) | Methine carbon attached to nitrogen, deshielded by the electronegative atom. |

| ~32-35 | -C H₂ (Cyclopentyl, Cβ) | Aliphatic carbons adjacent to the N-CH carbon. |

| ~23-26 | -C H₂ (Cyclopentyl, Cγ) | Aliphatic carbons further from the nitrogen. |

Note: Predictions are based on general substituent effects[10] and data for benzonitrile[11][12] and related aniline structures.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the N-H, C≡N, C-N, and aromatic/aliphatic C-H bonds.

Expertise & Causality: Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for FTIR that requires minimal to no sample preparation, making it ideal for rapid analysis of solid powders or liquids.[13][14]

Caption: Typical experimental workflow for ATR-FTIR spectroscopy.

Protocol Steps:

-

Background Collection: Before analyzing the sample, a background spectrum must be collected with the ATR crystal clean and exposed to the ambient atmosphere.[15] This spectrum, which contains signals from CO₂ and water vapor in the air as well as any instrumental artifacts, is automatically subtracted from the sample spectrum.[15]

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the surface of the ATR crystal (commonly diamond or zinc selenide).[13]

-

Pressure Application: A built-in pressure clamp is used to press the sample firmly against the crystal. This is a crucial step to ensure good optical contact, which is necessary for the IR beam's evanescent wave to penetrate the sample effectively.[14][16]

-

Data Acquisition: The spectrum is then recorded. The process is rapid, typically taking less than a minute.[16]

-

Cleaning: After analysis, the sample can be recovered, and the crystal is cleaned with a soft cloth or wipe moistened with a solvent like isopropanol.

Predicted IR Absorption Bands

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3350-3450 | N-H Stretch | Medium, Sharp | Characteristic stretching vibration for a secondary amine. |

| ~3000-3100 | Aromatic C-H Stretch | Medium | Typical region for C-H stretching on an sp²-hybridized carbon of a benzene ring.[17] |

| ~2850-2970 | Aliphatic C-H Stretch | Strong | Symmetric and asymmetric stretching of C-H bonds in the cyclopentyl ring.[17] |

| ~2220-2230 | C≡N Stretch | Strong, Sharp | This is a highly characteristic and diagnostic peak for the nitrile functional group. The conjugation with the aromatic ring places it in this specific range.[18] |

| ~1600 & ~1475 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |

| ~1250-1350 | Aromatic C-N Stretch | Medium | Stretching vibration of the bond between the aromatic ring and the amine nitrogen. |

| ~740-760 | C-H Out-of-Plane Bend | Strong | Characteristic bending vibration for ortho-disubstituted benzene rings. |

Note: Predictions are based on standard IR correlation tables and data for benzonitrile.[19][20]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, offering valuable structural clues.[21][22]

Expertise & Causality: Experimental Protocol for EI-MS

In a typical GC-MS or direct insertion probe setup, the sample is first vaporized and then ionized.

-

Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized by heating.

-

Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[23] This energy is sufficient to eject an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[23][24]

-

Fragmentation: The 70 eV of energy transferred to the molecular ion is substantial, causing it to be energetically unstable.[25] It rapidly fragments into smaller, more stable charged ions and neutral radicals.[24]

-

Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₂H₁₄N₂) is 186.25 g/mol .

Expected Key Ions (m/z):

-

186 (M⁺•): The molecular ion peak. Its presence confirms the molecular weight. Due to the "Nitrogen Rule" (an odd number of nitrogen atoms results in an odd molecular weight), this peak is expected to be at an even m/z value, which is consistent with the two nitrogen atoms in the structure.

-

117: This significant fragment likely results from the loss of the cyclopentyl group (C₅H₉•, mass 69) via alpha-cleavage, a characteristic fragmentation pathway for amines.[26] This would leave the [C₇H₆N₂]⁺ fragment.

-

102: Loss of the cyclopentyl group and a subsequent loss of a hydrogen cyanide molecule (HCN, mass 27) from the benzonitrile portion.[26]

-

77: The phenyl cation (C₆H₅⁺), a common fragment in the mass spectra of benzene derivatives.

-

69: The cyclopentyl cation (C₅H₉⁺).

Caption: A plausible primary fragmentation pathway for this compound in EI-MS.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound based on established principles and data from analogous compounds. The combination of ¹H and ¹³C NMR provides an unambiguous map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic nitrile stretch. Finally, mass spectrometry establishes the molecular weight and offers structural insights through predictable fragmentation patterns. The experimental protocols described herein represent robust, field-proven methodologies for acquiring high-quality data, ensuring the trustworthy and authoritative characterization required for advanced research and development applications.

References

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Cromwell, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. PMC. Retrieved from [Link]

-

University of Nevada, Reno. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

-

Sorensen, S. P., et al. (n.d.). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of ¹H and ¹³C spectra of benzonitrile dissolved in isotropic and nematic phase. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wired Chemist. (n.d.). Benzonitrile Carbon-13 Non-Decoupled. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-Cyclopenten-1-yl)-aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Retrieved from [Link]

-

Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-Cyclopentylaniline. PubChem. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. tandfonline.com [tandfonline.com]

- 5. rsc.org [rsc.org]

- 6. Benzonitrile(100-47-0) 1H NMR spectrum [chemicalbook.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. reddit.com [reddit.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. agilent.com [agilent.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Benzonitrile [webbook.nist.gov]

- 20. Benzonitrile(100-47-0) IR Spectrum [chemicalbook.com]

- 21. Electron ionization - Wikipedia [en.wikipedia.org]

- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 26. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Solubility Characteristics of 2-(Cyclopentylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2-(Cyclopentylamino)benzonitrile, a molecule of interest in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding for researchers and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage screening to formulation and in vivo efficacy.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[2][3] Understanding the solubility profile of a compound like this compound is therefore not merely a data point but a cornerstone for strategic decision-making in the drug development pipeline. This guide will delve into the theoretical and practical aspects of determining and interpreting the solubility of this specific molecule.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of an organic compound is intrinsically linked to its molecular structure.[4][5] this compound is a multifaceted molecule featuring a polar benzonitrile moiety, a secondary amine capable of hydrogen bonding, and a non-polar cyclopentyl group.

-

Benzonitrile Moiety: The nitrile group (-C≡N) is polar, contributing to solubility in polar solvents. Benzonitrile itself is slightly soluble in water but shows good solubility in organic solvents.[6][7][8]

-

Secondary Amine (-NH-): The secondary amine introduces a site for hydrogen bonding, both as a donor and an acceptor. This functional group can enhance solubility in protic solvents like water and alcohols. The basic nature of the amine suggests that the solubility of this compound will be pH-dependent, with increased solubility in acidic conditions due to the formation of a more soluble salt.[9]

-

Cyclopentyl Group: This bulky, non-polar alkyl group will generally decrease aqueous solubility and increase solubility in non-polar, lipophilic solvents.

Based on this structural analysis, we can predict the following general solubility characteristics for this compound:

-

Low to moderate aqueous solubility: The presence of the non-polar cyclopentyl group is expected to limit its solubility in water.

-

pH-dependent aqueous solubility: Solubility in aqueous media is expected to increase significantly at lower pH values due to the protonation of the secondary amine.

-

Good solubility in polar aprotic solvents: Solvents like DMSO and DMF are likely to be effective due to their ability to interact with the polar nitrile and amine groups.

-

Moderate to good solubility in polar protic solvents: Alcohols like ethanol and methanol should be reasonably good solvents.

-

Limited solubility in non-polar solvents: Solvents like hexane and toluene are expected to be poor solvents due to the polar nature of the benzonitrile and amine functionalities.

The interplay of these functional groups dictates the overall solubility profile. The following diagram illustrates the key structural features influencing solubility.

Caption: Key structural features of this compound and their predicted influence on solubility.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, it is crucial to differentiate between thermodynamic and kinetic solubility.[10][11]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, in equilibrium with the solid material.[11] It is a critical parameter for formulation development.

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[1][12] The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility because the compound may not have had sufficient time to form a stable crystal lattice and may exist in a supersaturated or amorphous state.[10][13]

The choice of which solubility to measure depends on the stage of drug development.[1][12]

| Solubility Type | Relevance | Typical Method |

| Kinetic | Early-stage discovery, High-throughput screening | DMSO stock solution added to buffer, nephelometry or UV-Vis post-filtration |

| Thermodynamic | Lead optimization, Pre-formulation, Formulation development | Shake-flask method with extended equilibration time |

The following workflow illustrates the decision-making process for solubility testing.

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount. The following are detailed protocols for determining the solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[14]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents). The excess solid is crucial to ensure equilibrium is reached.[15]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.[16]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[17]

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust and widely used method for quantifying the concentration of a dissolved compound.[16][18]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).[18]

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the filtered supernatant from the shake-flask experiment into the HPLC system under the same conditions.

-

Concentration Determination: Determine the peak area for the sample and use the calibration curve to calculate the concentration of this compound in the sample.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solubility Determination

NMR spectroscopy offers a rapid and accurate alternative for solubility measurement, particularly for aqueous solubility, without the need for phase separation.[20][21][22]

Protocol:

-

Sample Preparation: Prepare a saturated solution of this compound in the deuterated solvent of interest (e.g., D₂O with a buffer) in the presence of excess solid.

-

Internal Standard: Add a known concentration of a water-soluble internal standard that does not interact with the compound (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt - TSP).[22]

-

NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The signals from the undissolved solid will not be observed.[20][21]

-

Quantification: Determine the concentration of the dissolved compound by comparing the integral of a characteristic peak of this compound to the integral of the internal standard's peak.[23]

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound.[2][24][25]

-

pH: As a basic compound, the solubility of this compound in aqueous solutions will be highly dependent on pH.[2][9] Lowering the pH will lead to protonation of the secondary amine, forming a more soluble salt.

-

Temperature: For most solids, solubility increases with increasing temperature, as the dissolution process is often endothermic.[2]

-

Co-solvents: The addition of a water-miscible organic solvent (co-solvent) like ethanol or propylene glycol can significantly increase the aqueous solubility of poorly soluble compounds.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.[25]

The following diagram illustrates the relationship between these factors and solubility.

Caption: Key factors influencing the solubility of this compound.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. A tabular format is recommended for comparing solubility in different solvents and under various conditions.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (µg/mL) | Solubility (mM) | Method |

| Water | TBD | TBD | Shake-Flask, HPLC |

| PBS (pH 7.4) | TBD | TBD | Shake-Flask, HPLC |

| 0.1 N HCl | TBD | TBD | Shake-Flask, HPLC |

| Ethanol | TBD | TBD | Shake-Flask, HPLC |

| DMSO | TBD | TBD | Shake-Flask, HPLC |

| Hexane | TBD | TBD | Shake-Flask, HPLC |

TBD: To Be Determined experimentally.

Conclusion

References

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]

-

Benzonitrile. Solubility of Things. [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

-

BENZONITRILE. atamankimya.com. [Link]

-

How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed. [Link]

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. [Link]

-

Benzonitrile. Sciencemadness Wiki. [Link]

-

How To Predict Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]

-

Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. researchgate.net. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ias.ac.in. [Link]

-

Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. PubMed. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

BENZONITRILE. Ataman Kimya. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

benzonitrile. chemister.ru. [Link]

-

Shake Flask Method Summary. BioAssay Systems. [Link]

-

Physics-based solubility prediction for organic molecules. University of Strathclyde. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PubMed Central. [Link]

-

how can i test the solubility in hplc please ? Chromatography Forum. [Link]

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

-

4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

-

Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

-

Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

Solubility of nonelectrolytes in polar solvents III: Alkyl p-aminobenzoates in polar and mixed solvents. PubMed. [Link]

-

4-Aminobenzonitrile. Solubility of Things. [Link]

-

2-Aminobenzonitrile. ResearchGate. [Link]

-

Chemical Properties of Benzonitrile, 2-amino- (CAS 1885-29-6). Cheméo. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. atamankimya.com [atamankimya.com]

- 8. benzonitrile [chemister.ru]

- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. ovid.com [ovid.com]

- 14. scielo.br [scielo.br]

- 15. bioassaysys.com [bioassaysys.com]

- 16. researchgate.net [researchgate.net]

- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. pharmaguru.co [pharmaguru.co]

- 19. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 20. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. hrcak.srce.hr [hrcak.srce.hr]

- 24. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 25. ijnrd.org [ijnrd.org]

"2-(Cyclopentylamino)benzonitrile" CAS number 173316-38-6 properties

An In-depth Technical Guide to 2-(Cyclopentylamino)benzonitrile (CAS 173316-38-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic compound featuring a benzonitrile core substituted with a cyclopentylamino group at the ortho position. As a member of the broader benzonitrile family, it represents a valuable scaffold in medicinal chemistry and organic synthesis. The benzonitrile moiety is a privileged structure in drug discovery, recognized for its role as a key pharmacophore and its ability to act as a bioisosteric replacement for other functional groups.[1][2] Benzonitrile derivatives have demonstrated a wide spectrum of biological activities, including applications as anticancer, antiviral, and antimicrobial agents.[3][4]

This technical guide provides a comprehensive overview of this compound (CAS No. 173316-38-6), synthesizing available data with expert-driven analysis. It covers the compound's physicochemical properties, proposes a logical synthetic pathway, offers a predictive analysis of its spectroscopic characteristics, and discusses its potential applications as a building block in drug discovery. The guide is designed to serve as a foundational resource for researchers utilizing this compound in their synthetic and medicinal chemistry programs.

Section 1: Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in experimental settings, dictating everything from solvent choice to storage conditions. While extensive experimental data for this compound is limited, a combination of information from supplier data sheets and predictive models provides a solid foundation for its characterization.

Table 1: Summary of Physicochemical Properties

| Property | Value / Description | Reference(s) |

|---|---|---|

| CAS Number | 173316-38-6 | [5][6][7][8] |

| Molecular Formula | C₁₂H₁₄N₂ | [6][7] |

| Molecular Weight | 186.25 g/mol | [7] |

| Appearance | Liquid | [5] |

| Predicted Boiling Point | 352.9 ± 25.0 °C | [6] |

| Predicted Flash Point | 167.2 ± 23.2 °C | [6] |

| Predicted Refractive Index | 1.567 | [6] |

| Purity | ≥95% (Typical from commercial suppliers) | [8] |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. Keep container tightly sealed in a dry, well-ventilated area. | [5][9] |

| SMILES | N#CC1=CC=CC=C1NC2CCCC2 | [7] |

| InChIKey | HQNZERYGSHXNGF-UHFFFAOYSA-N |[9] |

Caption: Chemical structure of this compound.

Section 2: Synthesis and Reactivity Insights

While a specific published synthesis for this compound is not prominent in the literature, a chemically sound and efficient pathway can be proposed based on established organic chemistry principles. The most logical approach is a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway

This synthesis involves the reaction of an activated 2-halobenzonitrile (such as 2-fluorobenzonitrile or 2-chlorobenzonitrile) with cyclopentylamine. The fluorine substituent is an excellent leaving group and strongly activates the ring for nucleophilic attack. The reaction is typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity Considerations

The reactivity of the this compound core is dictated by the interplay between its three key components: the aromatic ring, the nitrile group, and the secondary amine.

-

Nitrile Group: The cyano group is a moderate electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine.

-

Cyclopentylamino Group: The nitrogen atom's lone pair makes the amino group strongly electron-donating through resonance. This effect activates the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic aromatic substitution.

-

Aromatic Ring: The net electronic effect of the two substituents will direct further functionalization. The powerful activating effect of the amino group will likely dominate, directing incoming electrophiles to the positions para (position 5) and ortho (position 3) to the amine.

Section 3: Spectroscopic Characterization (Predictive Analysis)

For any novel or research compound, structural confirmation via spectroscopic methods is essential. In the absence of published spectra for this compound, a predictive analysis based on established principles of NMR, IR, and mass spectrometry provides a valuable guide for researchers.[10][11]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale / Notes |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.6 - 7.5 ppm | Four distinct signals in the aromatic region, likely complex multiplets due to coupling. Protons ortho and para to the activating -NH group will be shifted upfield. |

| N-H Proton | δ 5.0 - 6.0 ppm | A broad singlet, which may exchange with D₂O. Its chemical shift can be concentration and solvent dependent. | |

| Cyclopentyl CH-N | δ 3.8 - 4.2 ppm | A multiplet, deshielded by the adjacent nitrogen atom. | |

| Cyclopentyl CH₂ | δ 1.5 - 2.1 ppm | Multiple overlapping multiplets for the four methylene groups on the cyclopentyl ring. | |

| ¹³C NMR | Nitrile Carbon (C≡N) | δ 118 - 122 ppm | Characteristic shift for a nitrile carbon. |

| Aromatic Carbons | δ 100 - 150 ppm | Six distinct signals. The carbon attached to the amino group (C-N) will be the most upfield (δ ~100-115 ppm), while the carbon attached to the nitrile (C-CN) will be highly deshielded (δ ~145-150 ppm). | |

| Cyclopentyl Carbons | δ 24 - 60 ppm | Three signals expected due to symmetry: one CH (δ ~55-60 ppm) and two CH₂ groups (δ ~24-35 ppm). | |

| IR Spectroscopy | C≡N Stretch | 2220 - 2240 cm⁻¹ | Strong, sharp absorption characteristic of an aromatic nitrile. |

| N-H Stretch | 3350 - 3450 cm⁻¹ | Moderate, sharp peak characteristic of a secondary amine. | |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Medium to weak absorptions. | |

| C-H Stretch (Aliphatic) | 2850 - 2970 cm⁻¹ | Strong absorptions from the cyclopentyl group. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 186 | Corresponds to the molecular weight of C₁₂H₁₄N₂. |

| | Major Fragments | m/z = 117, 69 | Expected fragmentation could involve the loss of the cyclopentyl group ([M-C₅H₉]⁺), resulting in a fragment at m/z = 117, and the cyclopentyl cation itself at m/z = 69. |

Section 4: Applications in Research and Drug Discovery

This compound is primarily categorized as a research chemical and a synthetic building block.[5][9] Its true value lies in its potential as a starting material for the synthesis of more complex, biologically active molecules. The benzonitrile scaffold is a cornerstone in the development of therapeutics across multiple disease areas.[3]

Potential Therapeutic Areas for Downstream Derivatives:

-

Oncology: Benzonitrile derivatives have been successfully developed as kinase inhibitors, tubulin polymerization inhibitors, and immune checkpoint (PD-1/PD-L1) inhibitors.[3][12]

-

Virology: The scaffold is present in compounds designed to inhibit viral entry, as seen in research against the Hepatitis C Virus (HCV).[3]

-

Microbiology: Certain benzonitrile compounds have shown promise as antibacterial and antifungal agents.[3]

The structure of this compound offers several points for diversification, allowing chemists to explore structure-activity relationships (SAR) by modifying the aromatic ring, the amine, or by transforming the nitrile group into other functionalities like tetrazoles or amidines.

Caption: Role as a scaffold for developing therapeutics.

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The information below is synthesized from available Safety Data Sheets (SDS) and general chemical safety guidelines.[5][13]

Table 3: Safety and Handling Procedures

| Category | Guideline | Reference(s) |

|---|---|---|

| Identified Use | For scientific research and development purposes only. | [5] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [14] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Avoid inhaling vapor or mist. Keep away from heat, sparks, and open flames. Prevent the buildup of electrostatic charge. | [5] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Reseal opened containers carefully and keep them upright. | [5][9] |

| First Aid: Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. | [5] |

| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention. | [5] |

| First Aid: Inhalation | Move the victim to fresh air. If symptoms persist, seek medical attention. | [5] |

| Fire Fighting | Use dry chemical, alcohol-resistant foam, or carbon dioxide. Water spray may be ineffective. | [5] |

| Decomposition Products | Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides. | [5] |

| Chemical Stability | Stable under recommended storage conditions. |[5] |

Section 6: Experimental Protocols

To enhance the practical utility of this guide, the following section provides detailed, representative protocols for the synthesis and characterization of this compound.

Protocol 1: Proposed Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on standard chemical methodology and should be adapted and optimized as necessary.

-

Reagent Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethyl sulfoxide (DMSO) to achieve a 0.5 M concentration of the starting material.

-

Addition of Amine: Add cyclopentylamine (1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: General Procedure for Spectroscopic Sample Preparation

-

¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube for analysis.

-

IR Spectroscopy: For a liquid sample, a small drop can be placed directly between two salt plates (NaCl or KBr) for analysis using a transmission FTIR spectrometer. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (LC-MS): Prepare a dilute stock solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL for injection into the LC-MS system, typically using electrospray ionization (ESI) in positive ion mode.

Conclusion

This compound, CAS 173316-38-6, is a valuable research chemical with significant potential as a synthetic intermediate in drug discovery and materials science. While specific biological data on the compound itself is scarce, its structural components—a reactive secondary amine and a versatile nitrile group on an aromatic scaffold—make it an attractive starting point for library synthesis and the development of novel therapeutics. This guide has consolidated the available physicochemical data, proposed a robust synthetic route, provided a predictive spectroscopic framework for its characterization, and outlined its potential applications. By combining established chemical principles with practical protocols, this document serves as a comprehensive resource for scientists and researchers working with this compound.

References

[5] Safety Data Sheet - Combi-Blocks. (2023). This compound. [6] Guidechem. (2015). This compound 173316-38-6. [14] AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Cyclopentylamino)-5-nitrobenzonitrile. Fisher Scientific. (2009). Safety Data Sheet: Benzonitrile. MilliporeSigma. (2024). Safety Data Sheet: Benzonitrile. [9] BIOFOUNT. (n.d.). This compound (173316-38-6). [7] BLD Pharm. (n.d.). 173316-38-6 | this compound. [15] ChemicalBook. (n.d.). 2-[(cyclopentylamino)methyl]benzonitrile. [8] Apollo Scientific. (n.d.). 173316-38-6 | this compound. [10] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [3] BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development. [12] Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. (2021). Molecules, 26(15), 4488. [13] New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzonitrile. [16] Google Patents. (2003). WO2003097582A2 - Synthese de benzonitriles et de benzimidates. [1] Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [17] Google Patents. (1992). RU1772103C - Method of 2-aminobenzonitrile synthesis. [18] Synthesis and spasmolytic activities of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles. (1994). Journal of Medicinal Chemistry, 37(13), 2091-7. [19] American Chemical Society. (2018). Benzonitrile. [4] Google Patents. (2014). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs. [20] Sciencemadness Wiki. (2020). Benzonitrile. [21] BenchChem. (2025). The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide. [2] BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. [22] Google Patents. (2003). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde. [23] Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. [11] Merlic, C. A. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA – Chemistry and Biochemistry.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. guidechem.com [guidechem.com]

- 7. 173316-38-6|this compound|BLD Pharm [bldpharm.com]

- 8. 173316-38-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 173316-38-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 10. ekwan.github.io [ekwan.github.io]

- 11. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 12. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nj.gov [nj.gov]

- 14. aksci.com [aksci.com]

- 15. 2-[(cyclopentylamino)methyl]benzonitrile [chemicalbook.com]

- 16. WO2003097582A2 - Synthese de benzonitriles et de benzimidates - Google Patents [patents.google.com]

- 17. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 18. Synthesis and spasmolytic activities of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. acs.org [acs.org]

- 20. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 23. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to 2-(Cyclopentylamino)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(Cyclopentylamino)benzonitrile, a molecule of significant interest in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and potential therapeutic applications of this compound, grounding all information in established scientific principles and literature.

Core Molecular Attributes of this compound

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is identified by the CAS Number 173316-38-6 .[1][2] Its molecular structure and key identifiers are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| CAS Number | 173316-38-6 | [1][2] |

| Predicted Boiling Point | 352.9 ± 25.0 °C | |

| Predicted Refractive Index | 1.567 |

Strategic Synthesis of this compound